(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
Description
(±)-α-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid is a synthetic, racemic α-amino acid derivative featuring a partially reduced imidazole ring with a ketone group at position 2 and a propanoic acid side chain. This compound’s structural uniqueness positions it as a candidate for studying enzyme inhibition, signal transduction, or crystallographic behavior .
Properties
IUPAC Name |
2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHSJJRXZAKKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934257 | |
| Record name | 2-Hydroxyhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181996-08-7, 151436-49-6 | |
| Record name | α-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181996-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxohistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151436496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an alpha-amino acid with a suitable carbonyl compound to form the imidazole ring. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized imidazole compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (±)-alpha-amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid is C₆H₉N₃O₃, with a CAS number of 181996-08-7. Its structure features an imidazole ring, which is crucial for its biological activity. The compound's unique chemical properties allow it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry .
Biochemical Applications
-
Enzyme Inhibition Studies
- Research has indicated that (±)-alpha-amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have explored its role in inhibiting enzymes related to histidine metabolism, suggesting potential applications in metabolic engineering and synthetic biology .
- Neuroprotective Effects
- Role in Protein Synthesis
Therapeutic Implications
- Inflammatory Diseases
- Cancer Research
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of histidine decarboxylase activity in vitro. |
| Study B | Neuroprotection | Showed reduced neuronal cell death under oxidative stress conditions using animal models. |
| Study C | Cancer Therapy | Indicated enhanced efficacy of standard chemotherapeutics when combined with the compound in cell line studies. |
Mechanism of Action
The mechanism by which (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Imidazole-Containing Amino Acids and Derivatives
1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic Acid (Compound 9)
- Structure: Shares the imidazole-propanoic acid backbone but incorporates a chlorotrityl-protected tetrazole group and additional aromatic substituents .
- Molecular Weight : 576.19 g/mol (vs. ~205 g/mol for the target compound).
- Solubility: Likely low aqueous solubility due to hydrophobic chlorotrityl and aromatic groups, contrasting with the target’s polar α-amino and oxo groups.
- Application : Acts as a synthetic intermediate, whereas the target compound’s simpler structure may favor biochemical applications.
Histidine
- Structure: Natural amino acid with an imidazole side chain but lacks the 2-oxo group and dihydro ring .
Propanoic Acid Derivatives in Agrochemicals ()
Compounds like imazapic and fluazifop are herbicidal propanoic acid derivatives but differ structurally:
- Imazapic : Contains a pyridine ring and methyl substituents, targeting acetolactate synthase in plants .
- Fluazifop : Features a trifluoromethyl-pyridinyloxy group, inhibiting acetyl-CoA carboxylase .
- Contrast: The target compound’s α-amino and imidazole groups suggest divergent applications, likely in biochemistry rather than agrochemistry.
Hydrogen Bonding and Crystallographic Behavior
The target compound’s α-amino, oxo, and carboxylic acid groups enable extensive hydrogen bonding, influencing crystallization and stability. In contrast:
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: The target’s 2-oxo group may facilitate nucleophilic attacks, unlike histidine’s non-electrophilic imidazole .
- Synthetic Utility : Compound 9’s high yield (93%) suggests efficient protection strategies, which could be adapted for the target compound’s derivatization .
- Crystallography : The target’s hydrogen-bonding propensity may enable high-resolution structural studies using programs like SHELXL .
Biological Activity
Overview
(±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid is a chiral amino acid derivative characterized by its unique imidazole ring structure. This compound has garnered attention in various scientific fields due to its potential biological activities, including anti-inflammatory, antimicrobial, and enzyme modulation properties. This article provides a comprehensive review of its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |
| Molecular Formula | C6H9N3O3 |
| CAS Number | 151436-49-6 |
| InChI Key | KXHSJJRXZAKKRP-UHFFFAOYSA-N |
The biological activity of (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring facilitates binding to active sites, modulating enzyme activity and influencing various biochemical pathways. This interaction can lead to significant changes in cellular processes, contributing to its observed biological effects .
1. Anti-inflammatory Effects
Research indicates that (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid exhibits anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages . Furthermore, animal models demonstrated that the compound reduced carrageenan-induced paw edema, suggesting potential therapeutic applications in inflammatory diseases .
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) below 1 µg/mL . These findings highlight its potential as a lead compound for developing new antibiotics.
3. Enzyme Modulation
(±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid has been investigated for its role in enzyme catalysis. It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have indicated that it can modulate the activity of certain proteases and kinases, which are crucial for cellular signaling and metabolism.
Case Studies
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers evaluated the effects of (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid on LPS-induced inflammation in murine models. The results showed a significant reduction in TNF-alpha levels and paw edema compared to control groups. This suggests that the compound could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid was tested against a panel of pathogenic bacteria. The compound exhibited potent antibacterial effects with an MIC of 0.5 µg/mL against M. tuberculosis, indicating its potential as a new therapeutic agent for resistant bacterial infections.
Research Findings Summary
Recent studies have highlighted the multifaceted biological activities of (±)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid:
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Inhibits TNF-alpha production in vitro |
| Antimicrobial | Effective against M. tuberculosis (MIC < 1 µg/mL) |
| Enzyme Modulation | Modulates protease and kinase activity |
Q & A
Q. Table 1. Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acetic Acid Reflux | 2-Aminothiazolone, NaOAc, 100°C | 65–75 | 95 | |
| TFA-Mediated Cyclization | TFA in toluene/iPrOH, reflux | 52 | 98 |
Q. Table 2. Key Analytical Parameters
| Technique | Critical Parameters | Detection Limit |
|---|---|---|
| HPLC (C18) | Mobile phase: 0.1% TFA in H2O/MeOH | 0.1 µg/mL |
| 1H NMR (400 MHz) | Solvent: DMSO-d6 | 1 mol% |
| ESI-MS | Ionization: Positive mode | 0.01 ppm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
